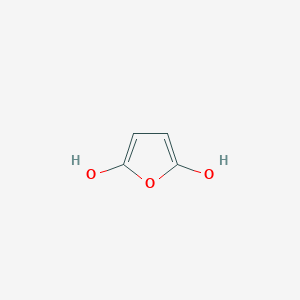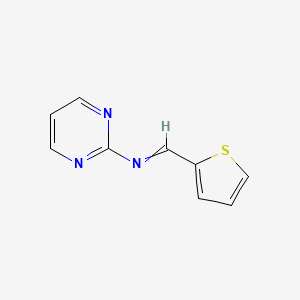![molecular formula C14H15ClN4O2 B12543850 Ethyl 3-[2-(3-chloroquinoxalin-2-yl)hydrazinylidene]butanoate CAS No. 848088-40-4](/img/structure/B12543850.png)
Ethyl 3-[2-(3-chloroquinoxalin-2-yl)hydrazinylidene]butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-[2-(3-chloroquinoxalin-2-yl)hydrazinylidene]butanoate is a synthetic organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a quinoxaline ring substituted with a chlorine atom at the 3-position and a hydrazone linkage connecting it to an ethyl butanoate moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[2-(3-chloroquinoxalin-2-yl)hydrazinylidene]butanoate typically involves the reaction of 3-chloroquinoxalin-2-yl hydrazine with ethyl 3-oxobutanoate. The reaction is carried out under reflux conditions in an ethanolic solution. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-[2-(3-chloroquinoxalin-2-yl)hydrazinylidene]butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The chlorine atom on the quinoxaline ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted quinoxaline derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-[2-(3-chloroquinoxalin-2-yl)hydrazinylidene]butanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.
Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for developing anticancer and antimicrobial agents.
Industry: It can be used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of ethyl 3-[2-(3-chloroquinoxalin-2-yl)hydrazinylidene]butanoate involves its interaction with molecular targets such as enzymes and receptors. The hydrazone linkage allows the compound to form stable complexes with metal ions, which can inhibit enzyme activity. Additionally, the quinoxaline ring can intercalate with DNA, disrupting replication and transcription processes, which is particularly relevant in its potential anticancer activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 3-[2-(3-methylquinoxalin-2-yl)hydrazinylidene]butanoate
- Ethyl 3-[2-(3-fluoroquinoxalin-2-yl)hydrazinylidene]butanoate
- Ethyl 3-[2-(3-bromoquinoxalin-2-yl)hydrazinylidene]butanoate
Uniqueness
Ethyl 3-[2-(3-chloroquinoxalin-2-yl)hydrazinylidene]butanoate is unique due to the presence of the chlorine atom on the quinoxaline ring, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can participate in various substitution reactions, providing a versatile platform for further chemical modifications.
Eigenschaften
CAS-Nummer |
848088-40-4 |
|---|---|
Molekularformel |
C14H15ClN4O2 |
Molekulargewicht |
306.75 g/mol |
IUPAC-Name |
ethyl 3-[(3-chloroquinoxalin-2-yl)hydrazinylidene]butanoate |
InChI |
InChI=1S/C14H15ClN4O2/c1-3-21-12(20)8-9(2)18-19-14-13(15)16-10-6-4-5-7-11(10)17-14/h4-7H,3,8H2,1-2H3,(H,17,19) |
InChI-Schlüssel |
CHURHXHZLNWFHV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(=NNC1=NC2=CC=CC=C2N=C1Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[({5-[4-(Hydroxymethyl)phenyl]pyridin-3-yl}amino)methyl]phenol](/img/structure/B12543772.png)


![1-[2-(2-Bromoethoxy)ethoxy]-2-nitrobenzene](/img/structure/B12543793.png)

![N,N-Dimethyl-2-[methyl(phenyl)phosphorothioyl]aniline](/img/structure/B12543805.png)



![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 1-(phenylsulfonyl)-3-(1H-pyrazol-4-yl)-, ethyl ester](/img/structure/B12543839.png)
![5-[(Diethylamino)methyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B12543851.png)
![Phosphonic acid, [2-furanyl[(1-methylethyl)amino]methyl]-, didecyl ester](/img/structure/B12543862.png)

